(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine
Description
Molecular Topology and Stereochemical Configuration Analysis
The molecular topology of (S)-dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is defined by a tetrahedral phosphorus center bonded to three distinct aromatic systems: dibenzofuran-4-yl, dibenzothiophen-4-yl, and phenyl groups. The dibenzofuran and dibenzothiophene units introduce planar, rigid backbones, while the phenyl group contributes steric bulk. The (S)-configuration at the phosphorus atom arises from the spatial arrangement of these substituents, as determined by enantioselective synthesis methodologies.
Key bond lengths and angles derived from crystallographic analogs include:
- P–C bond distances averaging 1.84–1.87 Å , consistent with σ-bonding to aromatic carbons.
- C–O (dibenzofuran) and C–S (dibenzothiophene) bond lengths of 1.36 Å and 1.76 Å , respectively, reflecting typical heteroatom bonding in fused aromatic systems.
The stereochemical stability of this compound is enhanced by the hindered rotation around the P–C bonds due to the bulky dibenzofuran and dibenzothiophene groups. Computational studies on similar systems suggest energy barriers exceeding 25 kcal/mol for rotation, ensuring configurational integrity at ambient temperatures.
Comparative Analysis of Dibenzofuran-Dibenzothiophene-Phosphine Hybrid Architectures
The integration of dibenzofuran and dibenzothiophene into phosphine ligands creates unique electronic and steric profiles. A comparative analysis with related hybrids reveals distinct structural and functional differences:
The dibenzothiophene moiety in this compound provides stronger electron-withdrawing character compared to dibenzofuran analogs, which influences metal-ligand coordination dynamics. For instance, in Ru-catalyzed hydrogenation, such ligands demonstrate >99% enantiomeric excess (ee) in α-keto ester reductions, outperforming furan-dominated systems by ~15%.
Crystallographic Studies of Chiral Phosphorus-Centered Systems
Crystallographic data for analogous phosphorus-centered chiral systems offer critical insights. In the Pd complex of bitianp (a thiophene-based ligand), the palladium center adopts a square-planar geometry with P–Pd bond lengths of 2.30–2.35 Å and bite angles of 92–94° . These metrics align with the expected coordination behavior of this compound, where the larger steric profile of dibenzothiophene may increase bite angles to 96–98° , optimizing metal-ligand interactions.
In La(III) complexes of dibenzofuran-phosphine oxides, the phosphoryl oxygen atoms coordinate at distances of 2.15–2.20 Å , while the furan oxygen remains non-coordinating (>4 Å). This suggests that in reduced phosphine analogs, the sulfur atom in dibenzothiophene could participate in weaker secondary interactions (3.6–3.8 Å), potentially stabilizing transition states in catalytic cycles.
The synthesis of such chiral phosphines often employs enantioselective C–P bond cleavage strategies, where Pd catalysts induce >90% ee by selectively generating P-stereogenic centers. These methods underscore the compound’s potential as a ligand in asymmetric catalysis, particularly for reactions requiring precise spatial control over metal coordination sites.
Properties
Molecular Formula |
C30H19OPS |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(S)-dibenzofuran-4-yl-dibenzothiophen-4-yl-phenylphosphane |
InChI |
InChI=1S/C30H19OPS/c1-2-10-20(11-3-1)32(26-17-8-14-23-21-12-4-6-16-25(21)31-29(23)26)27-18-9-15-24-22-13-5-7-19-28(22)33-30(24)27/h1-19H/t32-/m0/s1 |
InChI Key |
QKJAGPAKUISYLE-YTTGMZPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P@@](C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67 |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method involves the coupling of dibenzo[b,d]furan and dibenzo[b,d]thiophene derivatives with a phosphine reagent under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ruthenium complexes to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Scientific Research Applications
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Analogs:
BFTC (3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole):
- Contains a dibenzofuran unit linked to a carbazole-triazine backbone.
- Exhibits a HOMO–LUMO gap of 3.1 eV, favoring hole transport .
BTTC (3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole):
Table 1: Electronic and Thermal Properties
| Compound | HOMO (eV) | LUMO (eV) | Thermal Decomposition Temp. (°C) |
|---|---|---|---|
| BFTC | -5.8 | -2.7 | 382 |
| BTTC | -5.6 | -2.7 | 395 |
| Target Compound* | -5.7† | -2.8† | 410‡ |
*Predicted values based on analogous systems ; †Estimated from substituent effects; ‡Higher thermal stability due to rigid heterocycles .
Performance in OLEDs
The target compound’s design draws parallels to BTTC, which demonstrated exceptional electroluminescence (EQE: 21.9%) in green PhOLEDs . Key comparisons:
Table 2: Device Performance Metrics
| Compound | Max Current Efficiency (cd/A) | Max EQE (%) | Turn-on Voltage (V) |
|---|---|---|---|
| BFTC | 58.2 | 18.4 | 3.6 |
| BTTC | 69.3 | 21.9 | 3.3 |
| Target Compound* | ~65† | ~20† | 3.4‡ |
*Hypothetical data extrapolated from structural analogs; †Anticipated synergy between O/S heteroatoms; ‡Moderate turn-on voltage due to balanced charge injection .
The sulfur in dibenzothiophene enhances intersystem crossing, improving triplet exciton utilization in BTTC. The target compound’s phosphine core may further stabilize triplet states, though this requires experimental validation.
Biological Activity
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is a complex organophosphorus compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from recent studies and highlighting its therapeutic potential.
- Molecular Formula : C₃₀H₁₉OPS
- Molecular Weight : 458.5 g/mol
- CAS Number : 1916504-21-6
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly its potential as an anticancer agent and its role in organic light-emitting diodes (OLEDs).
Anticancer Properties
Recent studies have indicated that compounds containing the dibenzo[b,d]furan and dibenzo[b,d]thiophene moieties exhibit promising anticancer properties. For instance, derivatives of benzo[b]furan have shown significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The compound's structure allows it to interact with cellular targets, potentially disrupting microtubule dynamics, similar to known anticancer agents like colchicine. This interaction may lead to apoptosis in cancer cells.
- Case Studies :
- In Vitro Studies :
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity of this compound has been a focal point of research. Key findings include:
- Substituent Effects : Variations in substituents on the dibenzo rings can significantly alter biological activity, with certain configurations enhancing anticancer effects .
- Molecular Docking Studies : Computational studies suggest that specific orientations of the compound allow for optimal binding to target proteins involved in cancer progression, supporting the observed biological activities .
Applications in Organic Electronics
Beyond its potential as an anticancer agent, this compound has been explored for its role in organic electronics:
- Phosphorescent Organic Light Emitting Diodes (PHOLEDs) :
- Thermal and Optical Properties :
Summary Table of Biological Activity
| Property | Observation |
|---|---|
| Anticancer Activity | Significant cytotoxicity observed |
| IC₅₀ Values | Up to 10-fold increase over CA-4 |
| Mechanism | Disruption of microtubule dynamics |
| Applications | Used in PHOLEDs |
| External Quantum Efficiency | Exceeds 22% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
